molecular formula C19H18ClF4N3O B2611919 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide CAS No. 329779-24-0

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

Cat. No. B2611919
M. Wt: 415.82
InChI Key: MDYDMKFNFNQVFU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It includes a trifluoromethyl group (-CF3), a chloro group (-Cl), a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), and a piperazine ring (a six-membered ring containing two nitrogen atoms).



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific reactions used. Without more specific information, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic phenyl groups and the piperazine ring would likely contribute to the compound’s overall shape and properties.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to be quite electronegative, which could make the compound reactive towards nucleophiles. The piperazine ring could potentially undergo reactions at the nitrogen atoms.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s stability and resistance to degradation. The piperazine ring could influence the compound’s solubility in water.


Scientific Research Applications

Potential Pesticide Applications

Research into N-derivatives of similar compounds has shown their potential as pesticides. A study by Olszewska et al. (2011) characterized various N-derivatives, including those with structures closely related to the compound of interest, through X-ray powder diffraction, highlighting their potential application in the development of new pesticides (Olszewska, Tarasiuk, & Pikus, 2011).

Antimicrobial and Anticancer Properties

Several studies have synthesized and evaluated derivatives of this compound for their antimicrobial and anticancer activities. Mehta et al. (2019) synthesized a series of derivatives and assessed their antimicrobial and anticancer activities, showing significant potential in both areas (Mehta, Kumar, Marwaha, Narasimhan, Ramasamy, Lim, Shah, & Mani, 2019). Similarly, Xin et al. (2018) synthesized 1-phenyl-4-substituted phthalazine derivatives, some of which exhibited notable antitumor activities, suggesting a promising avenue for the development of new antitumor drugs (Xin, Meng, Liu, & Zhang, 2018).

Antiplasmodial Properties

Mphahlele et al. (2017) prepared novel derivatives that were evaluated for potential in vitro antiplasmodial properties. Preliminary results showed that certain combinations of substituents in these compounds are required for biological activity, indicating their potential use in the treatment of malaria (Mphahlele, Mmonwa, & Choong, 2017).

Synthesis and Evaluation for CNS Properties

Verma et al. (2017) synthesized a series of new N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides and evaluated their anxiolytic and skeletal muscle relaxant activity. The study highlights the compound's relevance in researching central nervous system (CNS) agents (Verma, Kumar, & Kumar, 2017).

Safety And Hazards

Without specific data, it’s difficult to provide accurate information about the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. It could potentially be of interest in fields such as medicinal chemistry or materials science, but further research would be needed to explore these possibilities.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed. If you have more information or specific aspects you’d like me to focus on, feel free to ask!


properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF4N3O/c20-14-6-5-13(19(22,23)24)11-16(14)25-18(28)12-26-7-9-27(10-8-26)17-4-2-1-3-15(17)21/h1-6,11H,7-10,12H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYDMKFNFNQVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF4N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

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